n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine

Description

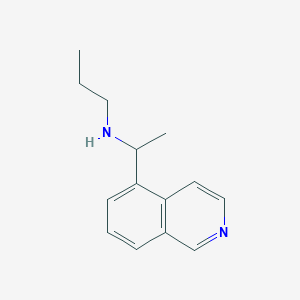

N-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine is a tertiary amine derivative featuring an isoquinoline core linked via an ethyl group to a propan-1-amine moiety. This compound’s structure allows for interactions with biological targets such as enzymes or receptors through its aromatic system and amine functionality.

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

N-(1-isoquinolin-5-ylethyl)propan-1-amine |

InChI |

InChI=1S/C14H18N2/c1-3-8-16-11(2)13-6-4-5-12-10-15-9-7-14(12)13/h4-7,9-11,16H,3,8H2,1-2H3 |

InChI Key |

WLUGHXYFXRXJNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C1=CC=CC2=C1C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine can be achieved through several methods. One notable method involves the catalyst-free synthesis of substituted isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings . The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Chemical Reactions Analysis

n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

The following table compares key structural analogs, highlighting differences in substituents, molecular weight, and biological activity:

Key Observations:

- Aromatic Systems: Replacement of isoquinoline with naphthalene (as in ) or benzyl-tetrazine () alters binding affinity and solubility. Isoquinoline’s planar structure may enhance intercalation with DNA or proteins compared to bulkier naphthalene.

- Substituent Effects : Fluorination () improves pharmacokinetics (e.g., brain clearance), while methanesulfonyl groups () may enhance metabolic stability.

- Synthetic Efficiency : Pd-catalyzed methods (e.g., ) achieve high yields (>90%), whereas microwave-assisted Buchwald–Hartwig coupling () offers regioselectivity for complex scaffolds.

Physicochemical and Pharmacokinetic Properties

- Purity and Yield: Analogs like N-(2-phenylpropan-2-yl)isoquinolin-5-amine demonstrate >90% HPLC purity and high yields (92%) under optimized conditions . Similar protocols could apply to the target compound.

- Solubility : Propan-1-amine derivatives with polar groups (e.g., fluorine in ) exhibit improved aqueous solubility vs. hydrophobic analogs (e.g., naphthalene in ).

- Metabolism : Tertiary amines with electron-withdrawing groups (e.g., methanesulfonyl in ) resist oxidative metabolism, prolonging half-life.

Biological Activity

N-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine, a compound featuring an isoquinoline structure, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isoquinoline moiety, which is known for its pharmacological significance. Isoquinolines are bicyclic compounds that include a nitrogen atom within their aromatic ring, contributing to their reactivity and interaction with biological systems. The molecular formula for this compound is , with a molecular weight of 188.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in modulating metabolic pathways.

- Receptor Interaction : this compound can bind to neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting psychoactive effects.

- Cell Signaling Modulation : The compound may alter cellular signaling pathways involved in processes such as apoptosis and inflammation, suggesting therapeutic potential in various diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies report significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.019 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

These findings indicate that the compound exhibits bactericidal effects, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

Research indicates that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. In silico studies have predicted interactions with dopamine receptors, which could lead to therapeutic effects in conditions like Parkinson's disease .

Study on Antimicrobial Efficacy

A study published in 2020 evaluated the antibacterial activity of various isoquinoline derivatives, including this compound. The results demonstrated that this compound had superior efficacy against MRSA strains compared to traditional antibiotics, highlighting its potential as an alternative treatment option .

Neuroprotective Activity Assessment

Another study focused on the neuroprotective effects of isoquinoline derivatives in models of oxidative stress-induced neuronal damage. This compound exhibited significant protective effects on neuronal cells, suggesting its potential role in developing therapies for neurodegenerative disorders .

Q & A

Q. What exposure controls are mandated for large-scale synthesis of this compound?

- Methodological Answer : Adhere to OSHA/NIOSH guidelines:

- Ventilation : Use local exhaust ventilation with HEPA filters.

- PPE : Respirators (N95) for aerosol-prone steps.

- Waste Disposal : Neutralize amine waste with 1M HCl before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.